7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
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Overview
Description
The compound is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound . It has several trifluoromethyl groups and an ether linkage. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The naphthyridine core is a bicyclic structure with two nitrogen atoms . The trifluoromethyl groups are electron-withdrawing, which could influence the reactivity of the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the naphthyridine core and the trifluoromethyl groups. The ether linkage could potentially be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Material Applications
Polymer Synthesis and Properties : Research on aromatic polyamides derived from similar naphthalene-based monomers demonstrates advancements in polymer chemistry. These materials exhibit high thermal stability and are suitable for creating transparent, flexible films with low moisture absorption and dielectric constants, indicating their potential in electronics and coatings (Yang & Chen, 1992).
Novel Fluorinated Polyimides : The development of novel fluorinated polyimides using bis(ether amine) monomers showcases the interest in creating materials with enhanced solubility, thermal stability, and optical properties. Such polyimides could find applications in aerospace, electronics, and as materials with lower dielectric constants for advanced electronic applications (Chung & Hsiao, 2008).
Future Directions
Properties
IUPAC Name |
7-[4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H10F12N4O2/c27-23(28,29)15-9-17(25(33,34)35)39-21-13(15)5-7-19(41-21)43-11-1-2-12(4-3-11)44-20-8-6-14-16(24(30,31)32)10-18(26(36,37)38)40-22(14)42-20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFXPQWIQOOQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)OC4=NC5=C(C=C4)C(=CC(=N5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H10F12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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